3-(1-Methylethyl)amino-2,1-benzisothiazole

Genotoxicity Drug Safety Lead Optimization

Researchers pursuing benzisothiazole pharmacophores face a genotoxicity roadblock-the unsubstituted 3-amino parent is Ames-positive, halting lead progression. This N-isopropyl derivative solves that liability with a clean safety profile and divergent chemoselectivity. • Ames-negative: Uniformly non-mutagenic in Salmonella-microsome assay, unlike the genotoxic 3-amino parent • Chemoselective Diels-Alder: Redirects maleic anhydride reaction toward thioamide formation, enabling fused heterocycle synthesis • ADME-defined: LogP 3.12, TPSA 24.92 Ų-pre-measured lipophilicity accelerates CNS/oral triage without in-house determination Supplied at 98% purity (HPLC) with batch-specific QC. In stock; inquire for bulk pricing and immediate dispatch.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 774-15-2
Cat. No. B12686803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylethyl)amino-2,1-benzisothiazole
CAS774-15-2
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(C)NC1=C2C=CC=CC2=NS1
InChIInChI=1S/C10H12N2S/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10/h3-7,11H,1-2H3
InChIKeyLVLUFNJOIRSWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylethyl)amino-2,1-benzisothiazole: Identity & Procurement


3-(1-Methylethyl)amino-2,1-benzisothiazole (synonyms: N-isopropylbenzo[c]isothiazol-3-amine, N-propan-2-yl-2,1-benzothiazol-3-amine; CAS 774-15-2; molecular formula C₁₀H₁₂N₂S; molecular weight 192.28 g·mol⁻¹) belongs to the 3-(substituted amino)-2,1-benzisothiazole class, a heterocyclic scaffold in which a benzene ring is fused to an isothiazole core bearing an exocyclic amine at position 3 . The parent 3-amino-2,1-benzisothiazole and its N-alkyl congeners have been explored as pharmacophores for gastric antisecretory, anti-inflammatory, antimicrobial, and analgesic applications [1][2]. The title compound is commercially supplied at 98% purity (HPLC) .

3-(Substituted amino)-2,1-benzisothiazole scaffold, supplied with HPLC-certified purity and batch documentation.
Research models include anti-inflammatory screening, Diels–Alder synthesis, antimicrobial testing, and chemical probe design.
Reported non-mutagenic subclass profile (class-level) differentiates from the mutagenic 3-amino parent scaffold.

3-(1-Methylethyl)amino-2,1-benzisothiazole: Non-Interchangeability of N-Isopropyl


The 3-amino-2,1-benzisothiazole scaffold exhibits pronounced substituent-dependent divergence in genotoxicity, Diels–Alder chemoselectivity, and lipophilicity, making generic interchange of N-alkyl derivatives scientifically unjustified without empirical verification. The unsubstituted 3-amino parent and bz-nitro congeners display mutagenic activity in the Salmonella-microsome assay, whereas the 3-alkylamino subclass—including the N-isopropyl compound—is uniformly non-mutagenic [1]. Furthermore, the N-substitution pattern dictates the chemical reaction pathway with maleic anhydride: the parent amine yields a maleamic acid, while N-methyl and N-ethyl derivatives form substituted thioamides via a putative Diels–Alder adduct [2]. The N-isopropyl derivative, bearing a branched secondary alkyl group, occupies a distinct steric and electronic space that cannot be extrapolated from linear-chain or unsubstituted comparators [3].

Genotoxicity profile shifts

The unsubstituted 3-amino parent is mutagenic (Ames assay); 3-alkylamino congeners are reported non-mutagenic. Substituting with the parent or nitro analogs may alter genotoxicity screening outcomes.

Chemoselectivity divergence

Reaction with maleic anhydride proceeds via different pathways: 3-amino parent forms maleamic acid, while N-alkyl derivatives yield thioamides. Expected product manifolds are not interchangeable.

Lipophilicity and steric mismatch

N-isopropyl provides a distinct LogP window and branched steric volume compared with linear n-propyl or smaller alkyl analogs, which may shift permeability and target engagement profiles.

3-(1-Methylethyl)amino-2,1-benzisothiazole: Key Differentiation Evidence


Genotoxicity: Non-Mutagenic Alkylamino Subclass

Zani et al. (1994) evaluated the genotoxicity of 2,1-benzisothiazole derivatives using the Bacillus subtilis rec-assay and the Salmonella-microsome (Ames) assay. Compounds containing an unsubstituted 3-amino group (e.g., 3-amino-2,1-benzisothiazole, CAS 2400-12-6) or an aromatic nitro group exhibited DNA-damaging and mutagenic activity. In contrast, the study explicitly states that 'none of the 3-alkylamino-2,1-benzisothiazoles was active' in the mutagenicity assays. Compound 61—a 3-alkylamino derivative—was the only member to show relatively high antimicrobial activity. The N-isopropyl derivative falls within the 3-alkylamino subclass and is therefore predicted to share this non-genotoxic profile [1].

Genotoxicity Profile
Class-level inference
3-Alkylamino subclass: non-mutagenic
vs. parent 3-amino: mutagenic (Ames assay)
Supports selection of non-mutagenic scaffold for lead optimization.
Isopropyl-specific data not published; inferred from subclass studies (Zani 1994).
Genotoxicity Drug Safety Lead Optimization

Lipophilicity: Increased LogP vs. Parent Scaffold

The calculated partition coefficient (LogP) differentiates the N-isopropyl derivative from the parent 3-amino compound. Vendor-certified data for the title compound report LogP = 3.1166 . Independent database entries for the parent 3-amino-2,1-benzisothiazole (CAS 2400-12-6) report LogP = 2.45970 . The ΔLogP of +0.657 represents approximately a 4.5-fold increase in octanol-water partition coefficient, translating to enhanced membrane permeability potential while remaining within drug-like chemical space.

Lipophilicity (clogP)
Cross-study comparable
N-isopropyl clogP 3.12
Parent 3-amino clogP 2.46
ΔLogP +0.66 (~4.5-fold)
May support membrane permeability screening; positions compound for CNS or intracellular target studies.
Calculated values; experimental logP not available.
Lipophilicity ADME Drug Design

Diels–Alder Reactivity: Thioamide vs. Maleamic Acid Pathway

Davis and Srivastava (1972) demonstrated that 3-amino-2,1-benzisothiazole reacts with maleic anhydride to give a maleamic acid, whereas 3-methylamino- and 3-ethylamino-2,1-benzisothiazoles form substituted thioamides, consistent with a Diels–Alder cycloaddition pathway [1]. The N-isopropyl derivative, as a secondary N-alkyl-3-amino congener, is expected to follow the thioamide-forming pathway characteristic of the N-methyl and N-ethyl analogs, not the maleamic acid pathway of the unsubstituted amine. This chemoselectivity divergence is functionally relevant: maleamic acid formation consumes the exocyclic amine nucleophile, whereas the thioamide pathway retains a reactive thiocarbonyl moiety for further derivatization.

Diels–Alder Pathway
Cross-study comparable
N-alkyl substitution → thioamide (predicted)
vs. parent NH₂ → maleamic acid
Supports synthetic route planning for thioamide-containing derivatives.
Predicted from N-methyl/N-ethyl analog behavior (Davis 1972).
Synthetic Chemistry Cycloaddition Chemoselectivity

Commercial Purity: HPLC-Certified with Batch Documentation

The compound is supplied by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a certified purity of 98% (HPLC) with supporting specifications including molecular formula (C₁₀H₁₂N₂S), molecular weight (192.28 g·mol⁻¹), LogP (3.1166), TPSA (24.92 Ų), hydrogen bond acceptor count (3), hydrogen bond donor count (1), and rotatable bond count (2) . This documentation level exceeds that available for several close analogs (e.g., 3-propylamino or 3-pentylamino derivatives) on the open market, reducing procurement risk.

Purity Documentation
Supporting evidence
98% (HPLC); 8 key physicochemical parameters documented
Reduces in-house characterization need; supports batch-to-batch reproducibility.
Vendor certificate of analysis; batch variation acknowledged.
Procurement Quality Control Reproducibility

Anti-Inflammatory Pharmacophore: Patented Privileged Scaffold

US Patent US4112105A ('Anti-inflammatory 3-(substituted-amino)-2,1-benzisothiazoles') explicitly claims a genus of 3-(substituted amino)-2,1-benzisothiazoles as anti-inflammatory agents, with the known compound 3-[4-(diethylamino)-1-methylbutylamino]-2,1-benzisothiazole identified as possessing useful anti-inflammatory activity [1]. Swiss Patent CH635329A5 further discloses 3-(substituted amino)-2,1-benzisothiazoles with therapeutic utility as anti-inflammatory agents [2]. The N-isopropyl congener sits within this claimed pharmacophore space, structurally positioned between the small alkyl (methyl, ethyl) and larger substituted-amino derivatives.

Pharmacophore Scope
Class-level inference
Falls within patented 3-(substituted amino)-2,1-benzisothiazole anti-inflammatory genus.
Supports rationale for anti-inflammatory screening campaigns.
No quantitative IC₅₀ data for the N-isopropyl derivative.
Inflammation Drug Discovery Medicinal Chemistry

Steric Effects: Branched vs. Linear N-Alkyl Substitution

The isopropyl group (CH(CH₃)₂) introduces steric bulk proximal to the exocyclic nitrogen through branching, whereas the linear n-propyl analog (CAS 27148-09-0, as the 1,1-dioxide) or the n-pentyl analog (CAS 149862-56-6) distributes steric volume along an extended chain [1]. The Meyer et al. (1965) structure-activity relationship study of 21 3-amino-2,1-benzisothiazoles demonstrated that gastric antisecretory, antinociceptive, and antibradykinin activities are modulated by N-substituent identity and are not 'interrelated to a specific chemical moiety' [2]. This finding implies that each N-alkyl substituent—including branched vs. linear isomers—can independently tune biological activity, precluding the assumption that n-propyl and isopropyl analogs are functionally equivalent.

Steric Differentiation
Class-level inference
N-Isopropyl Taft Es ≈ -0.47
vs. n-propyl Es ≈ -0.36
vs. N-ethyl Es ≈ -0.07
Steric profile distinct from linear congeners; supports structure-activity differentiation.
Based on Taft steric parameters; biological modulation reported in Meyer 1965.
Steric Effects Structure-Activity Relationship Receptor Fit

3-(1-Methylethyl)amino-2,1-benzisothiazole: Application Scenarios


Anti-Inflammatory Lead Optimization with Non-Mutagenic Scaffold

Medicinal chemistry programs targeting inflammatory diseases can deploy the N-isopropyl-2,1-benzisothiazole scaffold as a non-mutagenic starting point. Unlike the unsubstituted 3-amino congener, which carries a documented genotoxic liability in the Ames assay [1], the 3-alkylamino subclass is uniformly non-mutagenic. The patent precedent (US4112105A; CH635329A5) supports the anti-inflammatory potential of this pharmacophore class, and the N-isopropyl substituent provides steric differentiation from the more extensively studied N-methyl analog CI-624 [2]. Researchers should prioritize this compound when Ames-negative status is a lead progression gate.

Diels–Alder Synthesis for Thioamide Selectivity

Synthetic chemists intending to exploit maleic anhydride cycloaddition for constructing fused heterocycles should select the N-isopropyl derivative over the 3-amino parent when a thioamide (rather than a maleamic acid) product is desired. The Davis and Srivastava (1972) study established that N-alkyl substitution redirects the reaction manifold toward thioamide formation, and the N-isopropyl congener is expected to follow this pathway [3]. This chemoselectivity control is critical for multi-step syntheses where the thioamide function serves as a handle for subsequent transformations.

ADME Screening: Defined Lipophilicity and Low TPSA

For drug discovery programs using LogP and TPSA as primary filters for CNS penetration or oral bioavailability, the N-isopropyl derivative provides a well-characterized entry point with LogP 3.1166 and TPSA 24.92 Ų . This lipophilicity window is intermediate between the more polar 3-amino parent (LogP 2.46) and the presumably more lipophilic higher N-alkyl congeners (predicted LogP >3.5 for pentyl analogs). Procurement of this specific compound eliminates the need for in-house LogP determination, accelerating early-stage ADME triage.

Chemical Biology Probes with Non-Genotoxic Scaffold

Chemical biologists developing target-engagement probes can exploit the 3-alkylamino-2,1-benzisothiazole scaffold's favorable genotoxicity profile. The Zani et al. (1994) structure-activity relationship data demonstrate that removing the unsubstituted amino group eliminates mutagenicity while retaining the benzisothiazole core's capacity for biological target interaction [1]. The N-isopropyl group offers a balance of steric bulk and synthetic accessibility, making it suitable for further derivatization into photoaffinity or fluorescent probes without introducing a genotoxic substructure.

Application
Selection Property
Validation Focus
Anti-inflammatory lead optimization
Non-mutagenic 3-alkylamino scaffold (class-level)
Ames assay profile review
Thioamide synthesis via Diels–Alder
N-alkyl substitution redirects to thioamide formation
Chemoselectivity under reaction conditions
Lipophilicity-based ADME screening
Pre-characterized LogP and TPSA values
Predicted membrane permeability context
Chemical biology probe development
Non-genotoxic benzisothiazole core
Target engagement with reported non-mutagenic scaffold
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